molecular formula C6H7N3 B1582038 Picolinimidamide CAS No. 52313-50-5

Picolinimidamide

Cat. No.: B1582038
CAS No.: 52313-50-5
M. Wt: 121.14 g/mol
InChI Key: KNXKVYCVGXFLES-UHFFFAOYSA-N
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Description

Picolinimidamide (IUPAC: pyridine-2-carboximidamide hydrochloride, CAS 51285-26-8) is a nitrogen-containing heterocyclic compound with a pyridine backbone and an amidine functional group. It is commonly used as a ligand in coordination chemistry and as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name

pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-6(8)5-3-1-2-4-9-5/h1-4H,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXKVYCVGXFLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339493
Record name Picolinimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-50-5
Record name Picolinimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Picolinimidamide
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Preparation Methods

Stepwise Synthetic Route:

  • O-Acylation: The amidoxime group is acylated by carboxylic acids using coupling reagents such as 1,1′-carbonyldiimidazole (CDI).
  • Cycloaromatization: The O-acylated intermediate undergoes cyclization to form oxadiazole rings integrated with pyridine cores.
  • Conversion of Cyano Groups: Cyano groups on the pyridine ring can be converted into amidoximes by reaction with hydroxylamine.
  • Final Cyclization: Further O-acylation and cycloaromatization yield the final this compound or related oxadiazole/pyridine compounds.

This method, used to prepare a small library of heteroaryl ligands, was optimized to improve yields and selectivity. The yields of various compounds synthesized by this route are summarized below:

Compound Pathway Yield (%)
1 A 11
2 A 11
3 A 28
4 A 10
5 B 53

Pathway A refers to a one-pot O-acylation followed by cycloaromatization; Pathway B is a stepwise process introducing oxadiazole rings sequentially.

Further optimization for related compounds TOxAzaPy and TOxAzaPhen involved changing solvents and reaction conditions to enhance yields:

Compound Yield (%)
TOxAzaPy 19
TOxAzaPhen 38

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
Activation of Picolinic Acid (Mixed Anhydride or Acid Chloride) + Amine Coupling Uses coupling reagents like pivaloyl chloride; amine salts Straightforward coupling; scalable Requires careful control of moisture; possible side reactions
Reaction of Pyridyl Thioimidate Salt with Amines Gabriel synthesis to prepare primary amines; reaction with thioimidate salts Access to diverse arylimidamide derivatives Often low yields; multi-step synthesis
Amidoxime O-Acylation and Cycloaromatization One-pot or stepwise; uses CDI; forms oxadiazole rings Enables structural diversity; moderate to good yields Some steps yield low product; requires optimization

Research Findings and Optimization Notes

  • The use of pivaloyl chloride as a coupling reagent has been highlighted for efficient activation of picolinic acid derivatives to form amides and amidines.
  • The Gabriel synthesis provides a reliable route to primary amines, which are key intermediates in this compound synthesis, though yields can be low when coupled with pyridyl thioimidate salts.
  • The cycloaromatization approach using amidoximes and CDI coupling reagents allows for the synthesis of complex heteroaryl this compound analogues with improved selectivity and binding properties, especially relevant in drug design targeting nucleic acid structures.
  • Solvent choice (e.g., DMF vs. DMPU) and reaction conditions significantly influence yields in the cycloaromatization steps, with DMPU improving yields for certain oxadiazole-containing compounds.

Chemical Reactions Analysis

Types of Reactions: Picolinimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form picolinic acid.

    Reduction: It can be reduced to form picolinamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Picolinic acid.

    Reduction: Picolinamine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Catalytic Applications

Picolinimidamide and its derivatives are increasingly recognized for their catalytic properties, particularly in organic synthesis. They serve as ligands in metal-catalyzed reactions, significantly influencing reaction pathways and selectivity.

Nickel-Catalyzed Reactions

  • Role as a Ligand : this compound acts as a ligand in nickel-catalyzed reactions that form carbon-nitrogen bonds, which are crucial in pharmaceutical chemistry. Studies have shown that its presence can enhance the efficiency and selectivity of these reactions.
  • Example Reaction : In one study, this compound facilitated the formation of imidazole products from C–H amination reactions, achieving yields up to 30% .

Research into the biological activities of this compound derivatives has revealed promising potential in medicinal chemistry.

Antimicrobial and Anticancer Properties

  • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties. For instance, 5-methoxythis compound hydrochloride has shown potential in drug development due to its biological activity.
  • Case Study : A study explored the use of picolinamidines in synthesizing compounds with anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents .

Coordination Chemistry

This compound can form complexes with transition metals, making it valuable in coordination chemistry.

Copper(II) Complexes

  • This compound has been utilized to synthesize copper(II) complexes for applications such as MRI contrast agents. These complexes are being researched due to their cost-effectiveness compared to traditional agents like Gd(III) .
  • Complex Formation : Various copper(II) complexes derived from this compound have been characterized using X-ray diffraction techniques, revealing their structural properties and potential applications .

Drug Development

The structural features of this compound make it a valuable scaffold in drug design.

Lead Compounds for Therapeutics

  • This compound derivatives have been investigated for their ability to inhibit specific biological targets, such as the human adenosine A3 receptor (hA3R), which is implicated in various diseases including cancer. The development of high-affinity antagonists derived from this compound showcases its potential in therapeutic applications .
  • Pharmacokinetic Studies : Research indicates that certain derivatives demonstrate favorable pharmacokinetic profiles, including good lipophilicity and permeability across biological membranes .

Mechanism of Action

The mechanism of action of picolinimidamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it has been shown to inhibit poly (ADP-ribose) synthetase, an enzyme involved in DNA repair, which can lead to cell death in certain cancer cells.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₆H₈ClN₃
  • Molecular Weight : 157.60 g/mol
  • Physical State : White to off-white solid
  • Storage : Stable under inert atmosphere at room temperature
  • Hazard Profile : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

Synthesis :
Picolinimidamide hydrochloride is synthesized via:

Reaction of 2-cyanopyridine with ammonium chloride (NH₄Cl) in ethanol and HCl, yielding the hydrochloride salt .

Microwave-assisted conversion of 6-aminopyridine-2-carbonitrile using Zn(CN)₂ and Pd(PPh₃)₄, followed by purification .

Comparison with Structurally Similar Compounds

This compound Derivatives

This compound derivatives are synthesized by reacting acyl chlorides with amidoxime intermediates. Key examples include:

Compound (ID) Substituents/R-Groups Yield (%) Melting Point (°C) Purity (%) HRMS (ESI) [M+H]+ (Found/Calc) Key Applications
74 3-(2,6-Dibromophenyl), 5-methylisoxazole 97 198–199 97.20 351.1495/351.1452 Antagonist activity
77 5-Bromo, 3-(2,6-dimethylphenyl) 93 234–235 N/A N/A Receptor selectivity studies
6 Isonicotinoyloxy 77 161.1 N/A 243.0876/243.0877 Photochemotherapeutic agents
38 3,5-Dichloro, 3-(2,6-dichlorophenyl) 87 190 99.00 458.9578/458.9580 Biologically active antagonists

Key Observations :

  • Substituents on the pyridine ring or isoxazole group significantly influence melting points and purity. Bromine or chlorine substituents increase molecular weight and hydrophobicity .
  • Higher yields (>90%) are achieved with optimized reaction times (2–4 hours) and recrystallization in ethyl acetate .

Picolinamide (Pyridine-2-carboxamide)

Picolinamide (CAS 1452-77-3) is structurally related but replaces the amidine group with an amide:

  • Molecular Formula : C₆H₆N₂O
  • Molecular Weight : 122.12 g/mol
  • Key Differences :
    • Reactivity : Picolinamide is less basic than this compound due to the amide's electron-withdrawing nature.
    • Applications : Primarily used in coordination chemistry and as a ligand, but lacks the amidine's versatility in forming bioactive heterocycles .

Other Amidines and Related Compounds

Lower thermal stability compared to this compound . Limited pharmaceutical applications due to structural simplicity.

2-(Pyridin-2-yl)pyrimidin-4-amine (CAS 61310-37-0):

  • Combines pyridine and pyrimidine rings.
  • Higher structural similarity (0.63) to this compound but lacks the amidine group .
  • Used in kinase inhibition studies.

Research Implications

  • Drug Design : this compound's amidine group enhances binding to biological targets via hydrogen bonding and electrostatic interactions, making it superior to picolinamide in drug discovery .
  • Structural Tuning : Halogenation (e.g., bromine in 77 ) improves receptor selectivity and metabolic stability .

Biological Activity

Picolinimidamide and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is derived from picolinic acid and features an imidamide functional group. Its structural versatility allows for modifications that can enhance biological activity. The synthesis of this compound can involve various methods, including copper-catalyzed reactions that yield imidazole derivatives, demonstrating its potential in drug development .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, although some studies suggest limited efficacy against certain strains . The structure-activity relationship (SAR) of these compounds is crucial for optimizing their antimicrobial properties.

Anticancer Activity

This compound has been investigated for its anticancer potential. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, with specific focus on non-small cell lung cancer (NSCLC) models. The compound demonstrated significant antiproliferative effects with IC50 values indicating potent activity against targeted cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
100H1975 (EGFR+)0.442Induction of apoptosis
95Ba/F3-EGFR-TKI0.433EGFR phosphorylation inhibition

Antiparasitic Activity

The efficacy of this compound derivatives against parasitic infections has also been explored. Notably, compounds have shown promising results in models of Trypanosoma cruzi infection, which causes Chagas disease. Virtual screening identified lead compounds that significantly reduced parasitemia in vivo, suggesting a viable pathway for developing new antiparasitic agents .

Case Studies

  • Antileishmanial Evaluation : A study investigated the activity of arylimidamide-azole hybrids against Leishmania donovani, revealing selectivity indexes that highlight their potential as effective treatments for leishmaniasis . These findings parallel the activities observed with this compound derivatives.
  • Microtubule Stabilization : Research demonstrated that certain this compound derivatives could stabilize microtubules in the central nervous system (CNS), suggesting a mechanism for their neuroprotective effects . This stabilization was linked to increased levels of acetylated tubulin in brain homogenates post-treatment.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that some this compound derivatives possess favorable profiles, including sufficient oral bioavailability and manageable clearance rates. For example, one compound exhibited a clearance rate of 82.7 mL/h/kg with an oral bioavailability of 31.8% . Importantly, toxicity assessments have indicated no acute toxicity at high doses (up to 2000 mg/kg), making these compounds promising candidates for further development .

Q & A

Q. Table 1: Example Analytical Data for this compound Derivatives

CompoundHRMS (m/z)HPLC PurityRetention Time (min)
38458.958099.00%11.52
39391.035499.75%11.35
Adapted from adenosine receptor antagonist synthesis studies .

Advanced Research: What strategies resolve contradictions in bioactivity data for this compound analogs across studies?

Methodological Answer:
Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., receptor isoform specificity, solvent effects) or compound stability. To address this:

  • Standardize experimental protocols : Use validated cell lines (e.g., HEK293 for adenosine A3 receptor studies) and control for solvent concentrations (e.g., DMSO ≤0.1%) .
  • Validate analytical methods : Ensure batch-to-batch consistency via NMR and LC-MS to rule out degradation products .
  • Apply meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Basic Research: What are the critical steps in designing a PICOT framework for this compound-based drug discovery?

Methodological Answer:
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) structures hypothesis-driven research. For example:

  • Population : In vitro models (e.g., cancer cell lines).
  • Intervention : this compound derivative (e.g., Compound 38) at IC50 concentrations.
  • Comparison : Baseline activity vs. known antagonists (e.g., MRS1523 for adenosine A3 receptors).
  • Outcome : Receptor binding affinity (Ki values) or apoptosis induction.
  • Time : Acute exposure (24–72 hours).
    This format ensures clarity and reproducibility in experimental design .

Advanced Research: How can molecular dynamics (MD) simulations enhance understanding of this compound-receptor interactions?

Methodological Answer:
MD simulations predict binding modes and stability of this compound derivatives. Key steps:

Docking studies : Use software like AutoDock Vina to model ligand-receptor complexes (e.g., adenosine A3 receptor).

Trajectory analysis : Calculate root-mean-square deviation (RMSD) to assess conformational stability.

Free-energy calculations : Apply MM-GBSA to estimate binding affinities, correlating with experimental Ki values .
This approach identifies critical residues (e.g., transmembrane helices) for structure-activity relationship (SAR) optimization.

Basic Research: What ethical and documentation standards apply to publishing this compound research?

Methodological Answer:

  • Reproducibility : Disclose synthetic procedures (e.g., reaction times, solvents) and characterization data (e.g., HRMS, elemental analysis) in the main text or supplementary materials .
  • Ethical compliance : For in vivo studies, obtain institutional animal care committee approval and adhere to ARRIVE guidelines .
  • Copyright : Reproduce figures/tables only with permissions, citing original sources (e.g., Cambridge English guidelines) .

Advanced Research: How do researchers optimize selectivity of this compound derivatives for target receptors?

Methodological Answer:
Selectivity is achieved through:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, Br) at specific positions to enhance receptor isoform specificity .
  • Competitive binding assays : Compare inhibition constants (Ki) across receptor subtypes (e.g., A1, A2A, A3 adenosine receptors).
  • Pharmacophore modeling : Map electrostatic and hydrophobic interactions to refine molecular scaffolds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picolinimidamide
Reactant of Route 2
Reactant of Route 2
Picolinimidamide

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